Tributyl[(methoxymethoxy)methyl]stannane

Catalog No.
S1486762
CAS No.
100045-83-8
M.F
C15H34O2Sn
M. Wt
365.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl[(methoxymethoxy)methyl]stannane

CAS Number

100045-83-8

Product Name

Tributyl[(methoxymethoxy)methyl]stannane

IUPAC Name

tributyl(methoxymethoxymethyl)stannane

Molecular Formula

C15H34O2Sn

Molecular Weight

365.1 g/mol

InChI

InChI=1S/3C4H9.C3H7O2.Sn/c3*1-3-4-2;1-4-3-5-2;/h3*1,3-4H2,2H3;1,3H2,2H3;

InChI Key

MHKKJWZUBFCJSI-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)COCOC

Synonyms

(Methoxymethoxymethyl)tributyltin; Tributyl[(methoxymethoxy)methyl]stannane;

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCOC

Organic Synthesis

  • Tin-mediated C-C bond formation

    Tributyl((methoxymethoxy)methyl)stannane serves as a valuable reagent in organic synthesis for the formation of carbon-carbon bonds. Its ability to act as a nucleophile allows it to react with various electrophiles, introducing a new carbon chain containing a methoxymethoxy (MOM) protecting group. This reaction scheme is known as the Stille coupling, where the tributyltin group (SnBu₃) acts as a leaving group, facilitating the C-C bond formation [].

  • Hydrostannation

    Tributyl((methoxymethoxy)methyl)stannane can undergo hydrostannation reactions, where it adds across a double or triple bond, introducing a tin atom and a MOM group. This reaction is particularly useful for introducing functionality and controlling stereochemistry in complex molecules [].

Material Science

  • Precursor for metal organic frameworks (MOFs)

    Tributyl((methoxymethoxy)methyl)stannane can be employed as a precursor for the synthesis of specific types of metal-organic frameworks (MOFs). By incorporating the tin atom and the MOM group into the MOF structure, researchers can tailor its properties for applications such as gas adsorption and separation [].

  • Synthesis of functional materials

    The unique properties of tributyl((methoxymethoxy)methyl)stannane, including its ability to form covalent bonds with various materials, make it a potential candidate for the synthesis of functional materials with tailored properties. Research is ongoing to explore its potential applications in areas like photovoltaics and organic electronics [].

Tributyl[(methoxymethoxy)methyl]stannane is an organotin compound characterized by the presence of a tributyl group and a methoxymethoxy methyl moiety. Its chemical formula is C${14}$H${32}$O$_{2}$Sn, and it is known for its utility as a hydroxymethyl anion equivalent in organic synthesis. This compound has garnered attention for its ability to facilitate various chemical transformations, particularly in the synthesis of alcohols and other functional groups.

TBMMT's mechanism of action revolves around the MOM group. During MOM ether formation, the electrophilic carbon of the MOM group reacts with the nucleophilic oxygen of the carbonyl compound. This forms a new C-O bond and attaches the MOM group to the molecule, effectively protecting the original hydroxyl group [].

TBMMT is considered a moderately toxic compound. It can irritate skin and eyes upon contact and may be harmful if inhaled or ingested []. Organotin compounds can also be environmentally hazardous, so proper disposal procedures are essential.

  • Transmetalation: In the presence of lithium reagents, tributyl[(methoxymethoxy)methyl]stannane can transmetalate to form (methoxymethoxy)methyllithium, which can then be utilized in further synthetic applications .
  • Hydrolysis: The compound can undergo hydrolysis, leading to the formation of primary alcohols. This reaction highlights its role as a reagent that can introduce hydroxymethyl groups into organic molecules .
  • Reactivity with Electrophiles: The hydroxymethyl anion equivalent derived from tributyl[(methoxymethoxy)methyl]stannane can react with various electrophiles, making it valuable in constructing complex organic structures .

Tributyl[(methoxymethoxy)methyl]stannane can be synthesized through several methods:

  • Direct Reaction: The synthesis often involves the reaction of tributylstannyl chloride with methoxymethanol under controlled conditions. This method allows for the selective formation of the desired organotin compound .
  • Use of Protective Groups: The compound can also be synthesized using protective group strategies to enhance yield and selectivity during the reaction process .
  • Alternative Reagents: Various reagents such as phosphorus(V) oxide have been employed to promote the formation of tributyl[(methoxymethoxy)methyl]stannane, providing alternative pathways for synthesis .

Tributyl[(methoxymethoxy)methyl]stannane finds applications primarily in organic synthesis:

  • Hydroxymethyl Group Introduction: It serves as a key reagent for introducing hydroxymethyl groups into organic substrates, which is crucial for synthesizing alcohols and other functionalized compounds .
  • Synthetic Intermediates: The compound acts as an intermediate in various synthetic pathways, facilitating the construction of more complex molecular architectures in pharmaceutical and materials chemistry.

Tributyl[(methoxymethoxy)methyl]stannane shares similarities with other organotin compounds but possesses unique features that distinguish it:

Compound NameKey FeaturesUnique Aspects
Tributylstannyl chlorideCommonly used for introducing tin into organic moleculesLacks the methoxymethoxy group
Trimethyl[(methoxymethoxy)methyl]stannaneSimilar hydroxymethyl functionalitySmaller alkyl groups compared to tributyl group
Tri-n-butyltin oxideUsed in biocidal applicationsDifferent functional groups and applications

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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